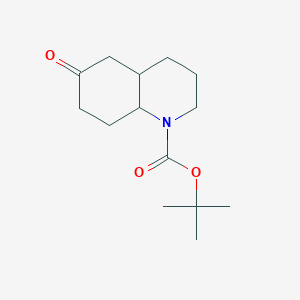

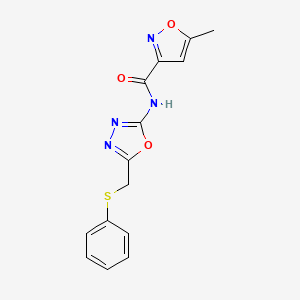

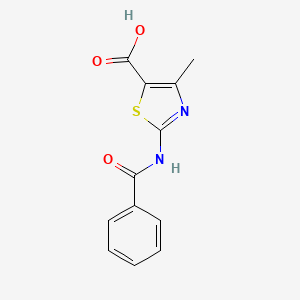

![molecular formula C21H19ClN4OS B2652666 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide CAS No. 894048-82-9](/img/structure/B2652666.png)

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide” is a complex organic molecule. It has a molecular weight of 432.9g/mol and a molecular formula of C23H17ClN4OS . This compound belongs to the class of thiazolo[3,2-b][1,2,4]triazoles .

Synthesis Analysis

The synthesis of similar thiazolo[3,2-b][1,2,4]triazole compounds involves multi-step reactions . A series of these compounds has been synthesized employing three-component and three-stage synthetic protocols . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded related compounds .Molecular Structure Analysis

The structure of similar thiazolo[3,2-b][1,2,4]triazole compounds was confirmed by 1H-NMR, 13C-NMR, 2D NMR, and LC-MS . The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[3,2-b][1,2,4]triazole compounds include N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization sequences .Physical And Chemical Properties Analysis

The compound has a molecular weight of 432.9g/mol and a molecular formula of C23H17ClN4OS . The exact mass is 432.0811600 and the monoisotopic mass is also 432.0811600 .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis :

- The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves ANRORC rearrangement followed by N-formylation, leading to the formation of specific formamides. This process and the structure of the resulting compounds were confirmed by X-ray analysis (Ledenyova et al., 2018).

- Synthesis and structural characterization of isostructural thiazoles, including a derivative of 4-chlorophenyl, have been conducted. The crystallization and structure determination by single crystal diffraction showed the molecules to be essentially planar (Kariuki et al., 2021).

Pharmacological Research :

- A study on the solubility thermodynamics and partitioning processes of a novel potential antifungal compound of the 1,2,4-triazole class, including a derivative with 4-chlorophenyl, revealed insights into its pharmacologically relevant physicochemical properties (Volkova et al., 2020).

- The synthesis of formazans from Mannich base derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showed moderate activity against certain bacterial and fungal strains (Sah et al., 2014).

Material Science and Corrosion Inhibition :

- Thiazole derivatives, including ones similar to the compound , have been studied as efficient corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions. The study provided insights into the adsorption behavior and effectiveness of these compounds in preventing corrosion (Yadav et al., 2015).

Mécanisme D'action

Orientations Futures

The future directions for this compound could involve further exploration of its potential biological activities. Given the anticancer properties of similar compounds , this compound could be studied for its potential anticancer effects. Additionally, modifications of the compound could be explored to enhance its biological activity and reduce any potential toxicity.

Propriétés

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4OS/c1-13-9-14(2)11-16(10-13)20(27)23-8-7-18-12-28-21-24-19(25-26(18)21)15-3-5-17(22)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJHLDCFKWTBIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

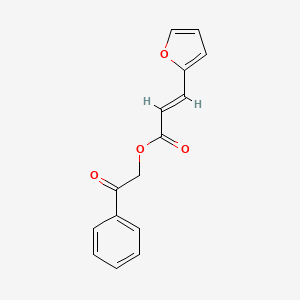

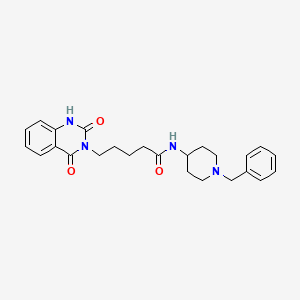

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2652586.png)

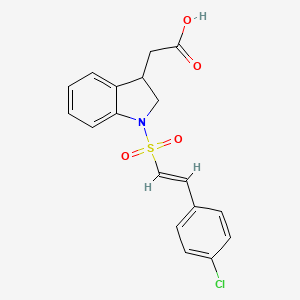

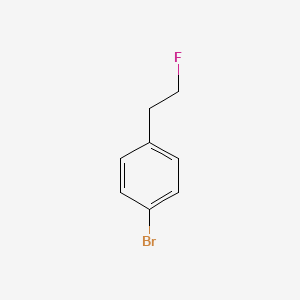

![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2652594.png)

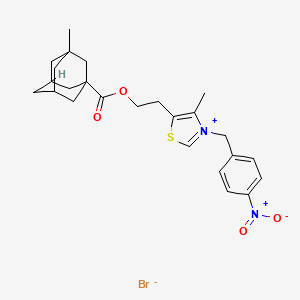

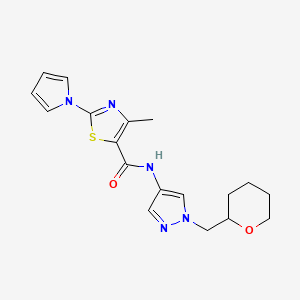

![N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2652595.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652599.png)

![ethyl 2-(3-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652605.png)